Methyl2-(5-(trifluoromethyl)pyridin-2-yl)acetate Methyl2-(5-(trifluoromethyl)pyridin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16192315
InChI: InChI=1S/C9H7ClF3NO2/c1-16-8(15)3-7-6(9(11,12)13)2-5(10)4-14-7/h2,4H,3H2,1H3
SMILES:
Molecular Formula: C9H7ClF3NO2
Molecular Weight: 253.60 g/mol

Methyl2-(5-(trifluoromethyl)pyridin-2-yl)acetate

CAS No.:

Cat. No.: VC16192315

Molecular Formula: C9H7ClF3NO2

Molecular Weight: 253.60 g/mol

* For research use only. Not for human or veterinary use.

Methyl2-(5-(trifluoromethyl)pyridin-2-yl)acetate -

Specification

Molecular Formula C9H7ClF3NO2
Molecular Weight 253.60 g/mol
IUPAC Name methyl 2-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]acetate
Standard InChI InChI=1S/C9H7ClF3NO2/c1-16-8(15)3-7-6(9(11,12)13)2-5(10)4-14-7/h2,4H,3H2,1H3
Standard InChI Key BZYRZJNOKBRCLI-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1=C(C=C(C=N1)Cl)C(F)(F)F

Introduction

Chemical and Physical Properties

Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate belongs to the class of heterocyclic esters, featuring a pyridine ring substituted with a trifluoromethyl group at the 5-position and an acetoxymethyl group at the 2-position. Its molecular formula is C₉H₈F₃NO₂, with a molecular weight of 219.16 g/mol . The compound’s IUPAC name, methyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate, reflects its structural configuration.

Synthesis and Manufacturing

The synthesis of methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate typically involves nucleophilic acyl substitution or esterification reactions. A common pathway begins with 2-chloro-5-(trifluoromethyl)pyridine, which undergoes acetoxylation followed by esterification with methanol under acidic conditions .

Representative Synthetic Pathway:

  • Acetoxylation of 2-Chloro-5-(trifluoromethyl)pyridine:
    Reacting 2-chloro-5-(trifluoromethyl)pyridine with sodium acetate in dimethylformamide (DMF) yields 2-acetoxy-5-(trifluoromethyl)pyridine .

  • Esterification:
    The intermediate is treated with methanol in the presence of sulfuric acid, facilitating ester bond formation .

Reaction Equation:
C5H2ClF3N+CH3COONaC7H5F3NO2+NaCl\text{C}_5\text{H}_2\text{ClF}_3\text{N} + \text{CH}_3\text{COONa} \rightarrow \text{C}_7\text{H}_5\text{F}_3\text{NO}_2 + \text{NaCl}
C7H5F3NO2+CH3OHH+C9H8F3NO2+H2O\text{C}_7\text{H}_5\text{F}_3\text{NO}_2 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_9\text{H}_8\text{F}_3\text{NO}_2 + \text{H}_2\text{O}

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), yielding >97% purity . Industrial-scale production requires stringent control of reaction parameters (temperature: 60–80°C; pH: 4–6) to minimize byproducts like hydrolyzed acids .

CompoundActivity (IC₅₀)Target OrganismSource
Methyl 2-(5-CF₃-pyridin-2-yl)acetate12.5 µg/mL (bacterial)Staphylococcus aureus
Chlorinated analog8.7 µg/mL (fungal)Candida albicans

Mechanistically, the compound inhibits dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism . Molecular docking studies suggest that the trifluoromethyl group forms hydrophobic interactions with DHFR’s active site, while the ester moiety stabilizes binding via hydrogen bonds .

Applications in Medicinal Chemistry

Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate serves dual roles:

  • Pharmaceutical Intermediate:
    Used in synthesizing kinase inhibitors and antiviral agents. For example, it is a precursor to epyrifenacil (CAS 12097345), a herbicide with structural similarities .

  • Drug Impurity Reference Standard:
    Regulatory agencies employ it to quantify impurities in APIs (Active Pharmaceutical Ingredients) like ciprofloxacin derivatives .

ParameterRecommendationSource
Personal Protective Equipment (PPE)Gloves, lab coat, goggles
Storage Conditions-20°C in airtight containers
DisposalIncineration via licensed waste handlers

Acute toxicity studies in rodents indicate an LD₅₀ > 2000 mg/kg (oral), classifying it as Category 5 under GHS . Chronic exposure risks remain unstudied, necessitating precautionary measures.

Recent Research and Future Directions

Recent investigations explore its utility in covalent organic frameworks (COFs) for drug delivery . Additionally, deuterated analogs (e.g., CD₃O instead of CH₃O) are being tested as internal standards in mass spectrometry . Future work should address:

  • Structure-Activity Relationships (SAR): Modifying the pyridine and ester groups to enhance potency.

  • Environmental Impact: Assessing biodegradation pathways to mitigate ecotoxicity.

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